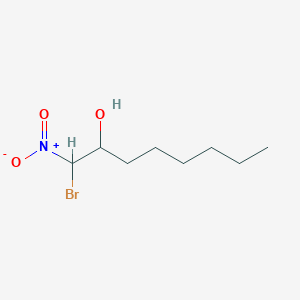![molecular formula C16H14O6 B093045 (6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol CAS No. 17093-55-9](/img/structure/B93045.png)
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol is a naturally occurring flavonoid compound found in the heartwood of certain tree species, such as Colophospermum mopane and Peltogyne mexicana. It is known for its unique structural configuration and its association with other flavonoids like mopanol and fisetinidol . This compound has been studied for its potential biological activities and its role in the biogenesis of flavonoid compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol can be synthesized through the reaction of formaldehyde with leucofisetinidin precursors. The synthetic route involves the formation of a catechol nucleus with specific C-linked substitutions . The reaction conditions typically include controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the heartwood of trees like Colophospermum mopane and Peltogyne mexicana. The extraction process includes the use of solvents and chromatographic techniques to isolate and purify this compound from other flavonoid compounds .
Analyse Chemischer Reaktionen
Types of Reactions: (6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate and hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or halide ions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol has several scientific research applications, including:
Chemistry: Used as a model compound to study the biogenesis and stereochemistry of flavonoids.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of natural dyes and pigments due to its unique coloration properties.
Wirkmechanismus
The mechanism of action of (6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit the production of reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol is similar to other flavonoid compounds such as mopanol, fisetinidol, and epifisetinidol. it is unique in its specific C-linked substitution pattern and its stereochemical configuration . The following table highlights the similarities and differences between this compound and other related compounds:
| Compound | Similarity | Uniqueness |
|---|---|---|
| Mopanol | Similar structural framework | Different C-linked substitution pattern |
| Fisetinidol | Similar biogenetic origins | Unique stereochemical configuration |
| Epifisetinidol | Similar antioxidant properties | Different molecular targets and pathways |
Eigenschaften
CAS-Nummer |
17093-55-9 |
|---|---|
Molekularformel |
C16H14O6 |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
(6aS,7S,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-2,3,7,10-tetrol |
InChI |
InChI=1S/C16H14O6/c17-8-1-2-9-13(4-8)22-15-10-5-12(19)11(18)3-7(10)6-21-16(15)14(9)20/h1-5,14-20H,6H2/t14-,15+,16-/m0/s1 |
InChI-Schlüssel |
OPWUVOPHCMWWGJ-XHSDSOJGSA-N |
SMILES |
C1C2=CC(=C(C=C2C3C(O1)C(C4=C(O3)C=C(C=C4)O)O)O)O |
Isomerische SMILES |
C1C2=CC(=C(C=C2[C@@H]3[C@@H](O1)[C@H](C4=C(O3)C=C(C=C4)O)O)O)O |
Kanonische SMILES |
C1C2=CC(=C(C=C2C3C(O1)C(C4=C(O3)C=C(C=C4)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)
![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)
![(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide](/img/structure/B92973.png)










